2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorophenyl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with aniline derivatives followed by cyclization can yield the desired quinoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Hydroxyphenylacetic acid
- 1-Chloro-7-methylnaphthalene
Uniqueness
Compared to similar compounds, 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10ClNO3 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-13(16(20)21)15(19)10-6-2-4-8-12(10)18-14/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
TZNLLVPRKFVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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